

# 4-Chloro-3-hydroxybenzonitrile physical and chemical properties

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## Compound of Interest

Compound Name: 4-Chloro-3-hydroxybenzonitrile

Cat. No.: B2411505

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## An In-depth Technical Guide to 4-Chloro-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

### Introduction: Unveiling a Versatile Scaffolding in Chemical Synthesis

**4-Chloro-3-hydroxybenzonitrile**, also known by its synonym 2-Chloro-5-cyanophenol, is a halogenated aromatic nitrile that holds significant potential as a versatile building block in organic synthesis. Its unique trifunctional substitution pattern—comprising a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring—offers multiple reactive sites for molecular elaboration. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development. The strategic positioning of its functional groups makes it an attractive starting material for the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates and other specialty chemicals.

### Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of **4-Chloro-3-hydroxybenzonitrile** is paramount for its effective handling, reaction optimization, and the development of analytical methods. The following table summarizes its key physical and chemical characteristics.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClNO	--INVALID-LINK--[1]
Molar Mass	153.57 g/mol	--INVALID-LINK--[1][2]
Appearance	White to off-white solid	--INVALID-LINK--[2]
Melting Point	148 - 152 °C	--INVALID-LINK--[2]
Boiling Point	Decomposes before boiling	--INVALID-LINK--[2]
Solubility	Low solubility in water; Soluble in organic solvents like ethanol and acetone.	--INVALID-LINK--[2]
Density	Approx. 1.38 g/cm <sup>3</sup>	--INVALID-LINK--[2]
pKa (Predicted)	~7.5 - 8.5	(Predicted)
LogP (Predicted)	2.2	--INVALID-LINK--[1]
CAS Number	51748-01-7	--INVALID-LINK--[1]

Note on Predicted Values: The pKa value is an estimation based on the electronic effects of the substituents on the phenolic hydroxyl group. The chloro and cyano groups are electron-withdrawing, which is expected to increase the acidity of the phenol compared to phenol itself (pKa ~10).

## Spectroscopic Characterization: Deciphering the Molecular Fingerprint

While experimental spectra for **4-Chloro-3-hydroxybenzonitrile** are not readily available in public databases, a predictive analysis based on established principles of spectroscopy can provide valuable insights for its identification and characterization.

## <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the chloro, hydroxyl, and cyano substituents.

- H-2 (ortho to -OH, meta to -CN and -Cl): Expected to be the most downfield proton due to the deshielding effect of the adjacent hydroxyl group. It will likely appear as a doublet.
- H-6 (ortho to -Cl, meta to -OH and -CN): Also a doublet, with its chemical shift influenced by the ortho chlorine atom.
- H-5 (meta to -OH and -Cl, ortho to -CN): Expected to be a doublet of doublets, coupling to both H-2 and H-6.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon skeleton. Key predicted chemical shifts include:

- C-CN: The carbon of the nitrile group is expected to appear in the range of 115-125 ppm.
- C-OH: The carbon bearing the hydroxyl group will be significantly downfield, likely in the 150-160 ppm range.
- C-Cl: The carbon attached to the chlorine atom will also be downfield, typically in the 125-135 ppm range.
- Aromatic Carbons: The remaining aromatic carbons will resonate in the 110-140 ppm region, with their specific shifts determined by the substitution pattern.

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

- O-H Stretch: A broad band in the region of 3200-3600 cm<sup>-1</sup> corresponding to the hydroxyl group.

- **C≡N Stretch:** A sharp, medium-intensity band around 2220-2240  $\text{cm}^{-1}$  for the nitrile group.
- **C=C Stretch (Aromatic):** Multiple sharp bands in the 1450-1600  $\text{cm}^{-1}$  region.
- **C-O Stretch:** A strong band in the 1200-1300  $\text{cm}^{-1}$  range.
- **C-Cl Stretch:** A band in the fingerprint region, typically between 600 and 800  $\text{cm}^{-1}$ .

## Mass Spectrometry

In mass spectrometry, the molecular ion peak  $[M]^+$  would be expected at  $m/z$  153, with a characteristic isotopic pattern  $[M+2]^+$  at  $m/z$  155 with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

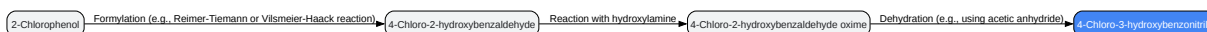
Fragmentation patterns would likely involve the loss of HCN ( $m/z$  27) from the molecular ion, as well as fragmentation of the aromatic ring.

## Synthesis and Reactivity: A Chemist's Perspective

The synthesis of **4-Chloro-3-hydroxybenzonitrile** can be approached through several synthetic strategies, primarily involving the introduction of the nitrile function onto a pre-functionalized phenolic precursor.

## Proposed Synthesis Workflow

A plausible synthetic route starts from 2-chlorophenol. The workflow involves the introduction of a formyl group followed by its conversion to a nitrile.



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Caption: Proposed synthesis workflow for **4-Chloro-3-hydroxybenzonitrile**.

Experimental Protocol: A Generalized Approach for Nitrile Formation from Aldehyde

- **Oxime Formation:**

- Dissolve 4-chloro-2-hydroxybenzaldehyde in a suitable solvent such as ethanol or pyridine.
- Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate).
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Upon completion, pour the reaction mixture into water and collect the precipitated oxime by filtration.
- Dehydration to Nitrile:
  - Reflux the dried oxime with a dehydrating agent such as acetic anhydride, phosphorus pentoxide, or thionyl chloride.
  - The reaction progress should be monitored by TLC.
  - After the reaction is complete, the mixture is cooled and poured onto ice water.
  - The product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography or recrystallization.

## Reactivity Profile

The reactivity of **4-Chloro-3-hydroxybenzonitrile** is dictated by its three functional groups:

- **Hydroxyl Group:** The phenolic hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation reactions.
- **Nitrile Group:** The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (4-chloro-3-hydroxybenzoic acid) or an amide. It can also be reduced to an aminomethyl group.
- **Aromatic Ring and Chloro Group:** The benzene ring is activated towards electrophilic aromatic substitution, with the hydroxyl group being an ortho-, para-director and the chloro

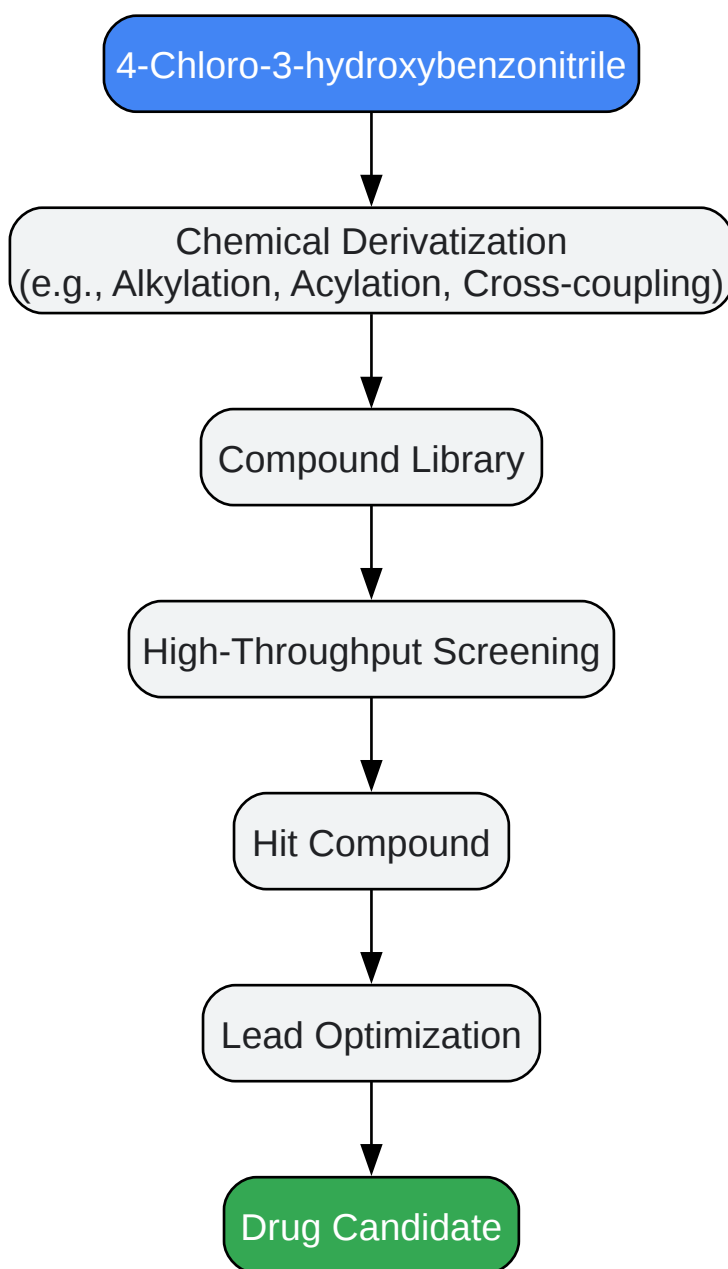
and cyano groups being meta-directors. The chloro group can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups.

## Applications in Drug Discovery and Development

While specific drugs containing the **4-Chloro-3-hydroxybenzonitrile** moiety are not prominently documented, its structural features make it a valuable scaffold in medicinal chemistry. The nitrile group is a common pharmacophore in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

### Potential Roles in Drug Design:

- **Kinase Inhibitors:** The benzonitrile scaffold is present in numerous kinase inhibitors. The hydroxyl and chloro groups can be functionalized to interact with specific amino acid residues in the kinase active site.
- **Enzyme Inhibitors:** The nitrile group can act as a warhead for covalent inhibitors or as a key interacting group in the active site of various enzymes.
- **Receptor Ligands:** The aromatic ring and its substituents can be tailored to achieve specific binding interactions with G-protein coupled receptors (GPCRs) or other receptor families.



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Caption: Role of **4-Chloro-3-hydroxybenzonitrile** in a typical drug discovery workflow.

## Analytical Methodologies

The analysis of **4-Chloro-3-hydroxybenzonitrile** and its derivatives can be accomplished using standard chromatographic and spectroscopic techniques.

## High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

- Column: A C18 column is a good starting point.
- Mobile Phase: A gradient elution with a mixture of water (acidified with formic or acetic acid) and a polar organic solvent like acetonitrile or methanol would be effective.
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the 254-280 nm range).

Step-by-Step HPLC Protocol Outline:

- Standard Preparation: Prepare a stock solution of **4-Chloro-3-hydroxybenzonitrile** of known concentration in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of calibration standards by serial dilution.
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
  - Set the column temperature (e.g., 30 °C).
  - Equilibrate the column with the initial mobile phase composition.
  - Inject the standards and samples.
  - Run the gradient program.
- Data Analysis:
  - Identify the peak corresponding to **4-Chloro-3-hydroxybenzonitrile** based on its retention time.
  - Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  - Quantify the amount of the compound in the samples using the calibration curve.



## Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **4-Chloro-3-hydroxybenzonitrile**.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

## Conclusion

**4-Chloro-3-hydroxybenzonitrile** is a chemical intermediate with significant untapped potential. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for synthetic chemists. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation for its use in research and development, particularly in the quest for novel therapeutic agents. As the demand for new and diverse chemical entities continues to grow, the importance of such multifunctional building blocks will undoubtedly increase.

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## References

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